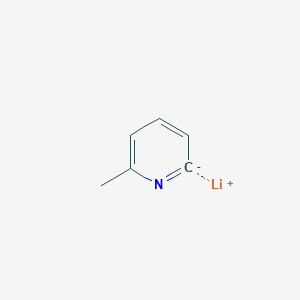
lithium;6-methyl-2H-pyridin-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;6-methyl-2H-pyridin-2-ide is an organolithium compound with the molecular formula C₆H₆LiN It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a lithium atom, and a methyl group is attached to the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;6-methyl-2H-pyridin-2-ide typically involves the lithiation of 6-methylpyridine. This can be achieved by reacting 6-methylpyridine with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;6-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and boron reagents are often used in coupling reactions. The reactions are usually performed under inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated pyridine derivative.
Aplicaciones Científicas De Investigación
Lithium;6-methyl-2H-pyridin-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form new drug candidates.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of lithium;6-methyl-2H-pyridin-2-ide involves its ability to act as a nucleophile. The lithium atom, being highly reactive, can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is harnessed in various synthetic applications, allowing for the construction of complex molecular architectures.
Comparación Con Compuestos Similares
Similar Compounds
Lithium;2-methyl-2H-pyridin-2-ide: Similar structure but with the methyl group at the second position.
Lithium;4-methyl-2H-pyridin-2-ide: Methyl group at the fourth position.
Lithium;2,6-dimethyl-2H-pyridin-2-ide: Two methyl groups at the second and sixth positions.
Uniqueness
Lithium;6-methyl-2H-pyridin-2-ide is unique due to the specific positioning of the lithium and methyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial.
Propiedades
Número CAS |
93830-65-0 |
|---|---|
Fórmula molecular |
C6H6LiN |
Peso molecular |
99.1 g/mol |
Nombre IUPAC |
lithium;6-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
GYGGCFYHRNLWKB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CC=C[C-]=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



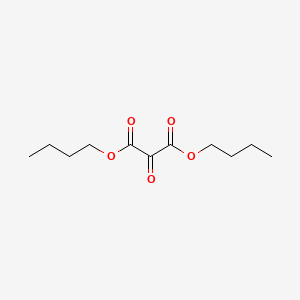


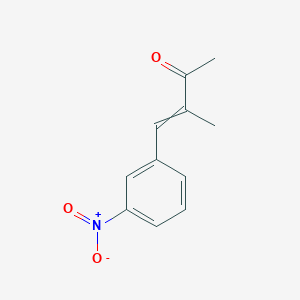
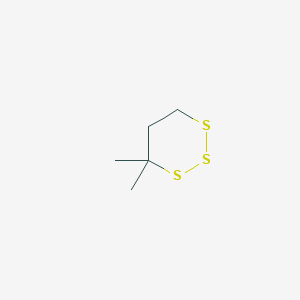
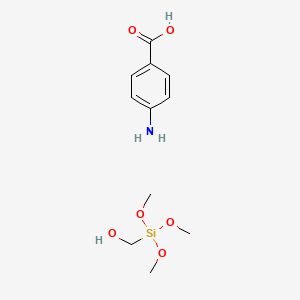
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
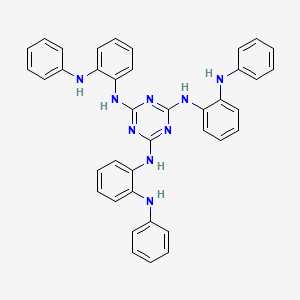
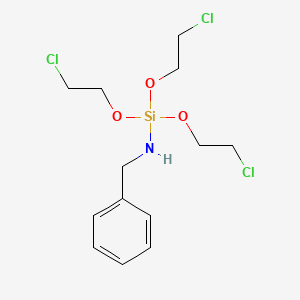

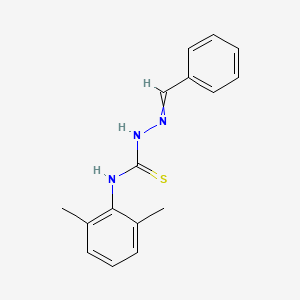
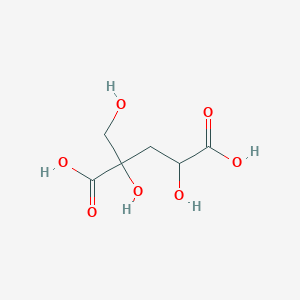
![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
